molecular formula C9H22OSi B13424064 1-Propanol, 3-(triethylsilyl)- CAS No. 2290-36-0

1-Propanol, 3-(triethylsilyl)-

Cat. No.: B13424064
CAS No.: 2290-36-0
M. Wt: 174.36 g/mol
InChI Key: MXOBSCBSDTUTGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propanol, 3-(triethylsilyl)- is an organic compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a triethylsilyl group attached to the third carbon of a 1-propanol molecule. This compound is known for its utility in various chemical reactions and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Propanol, 3-(triethylsilyl)- can be synthesized through several methods. One common approach involves the reaction of 1-propanol with triethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high efficiency.

Industrial Production Methods

In an industrial setting, the production of 1-Propanol, 3-(triethylsilyl)- may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Propanol, 3-(triethylsilyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to yield the corresponding alcohols or alkanes.

    Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted organosilicon compounds.

Scientific Research Applications

1-Propanol, 3-(triethylsilyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group for alcohols in organic synthesis, allowing for selective reactions to occur without interference from the hydroxyl group.

    Biology: The compound is employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Propanol, 3-(triethylsilyl)- involves its ability to act as a protecting group for hydroxyl functionalities. The triethylsilyl group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This allows for selective transformations to occur at other functional groups within the molecule. The triethylsilyl group can be removed under mild acidic or basic conditions, regenerating the free hydroxyl group.

Comparison with Similar Compounds

Similar Compounds

    1-Propanol, 3-(trimethylsilyl)-: Similar in structure but with a trimethylsilyl group instead of a triethylsilyl group.

    1-Propanol, 3-(tert-butyldimethylsilyl)-: Contains a tert-butyldimethylsilyl group, offering different steric and electronic properties.

    1-Propanol, 3-(triisopropylsilyl)-: Features a triisopropylsilyl group, providing increased steric bulk compared to the triethylsilyl group.

Uniqueness

1-Propanol, 3-(triethylsilyl)- is unique due to its balance of steric hindrance and reactivity. The triethylsilyl group offers sufficient protection for the hydroxyl group while allowing for relatively easy removal under mild conditions. This makes it a versatile and valuable reagent in organic synthesis.

Properties

IUPAC Name

3-triethylsilylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22OSi/c1-4-11(5-2,6-3)9-7-8-10/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOBSCBSDTUTGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22OSi
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177440
Record name 1-Propanol, 3-(triethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.36 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2290-36-0
Record name 1-Propanol, 3-(triethylsilyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002290360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanol, 3-(triethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.